molecular formula C11H10O2 B1236058 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- CAS No. 928-36-9

2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)-

Cat. No.: B1236058
CAS No.: 928-36-9
M. Wt: 174.2 g/mol
InChI Key: GXPDZHWFJLUFGY-RTAKVZRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate, also known as (2Z,8Z)-matricaria acid methyl ester, is an organic compound with the molecular formula C11H10O2. It is characterized by its unique structure, which includes two conjugated double bonds and two triple bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- typically involves the esterification of (2Z,8Z)-deca-2,8-dien-4,6-diynoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(2Z,8Z)-deca-2,8-dien-4,6-diynoic acid+methanolH2SO4methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate+water\text{(2Z,8Z)-deca-2,8-dien-4,6-diynoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)-} + \text{water} (2Z,8Z)-deca-2,8-dien-4,6-diynoic acid+methanolH2​SO4​​methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate+water

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.

Major Products Formed

Scientific Research Applications

Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in skin whitening and depigmentation due to its ability to inhibit melanin production.

    Industry: Utilized in the formulation of cosmetic products for skin lightening

Mechanism of Action

The primary mechanism of action of 2,8-Decadiene-4,6-diynoic acid, methyl ester, (Z,Z)- in biological systems involves the inhibition of tyrosinase, an enzyme crucial for melanin synthesis. By down-regulating tyrosinase activity, the compound reduces melanin production, leading to depigmentation. This mechanism is particularly relevant in its application as a skin-whitening agent .

Comparison with Similar Compounds

Similar Compounds

  • (E,Z)-Matricaria ester
  • (Z,E)-Matricaria ester
  • (E,E)-Matricaria ester
  • Methyl (Z,Z)-10-hydroxy-2,8-decadiene-4,6-diynoate

Uniqueness

Methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate is unique due to its specific (2Z,8Z) configuration, which imparts distinct chemical and biological properties. Compared to its stereoisomers, this compound exhibits a higher efficacy in inhibiting melanin production, making it particularly valuable in cosmetic and medical applications .

Properties

CAS No.

928-36-9

Molecular Formula

C11H10O2

Molecular Weight

174.2 g/mol

IUPAC Name

methyl (2Z,8Z)-deca-2,8-dien-4,6-diynoate

InChI

InChI=1S/C11H10O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-4,9-10H,1-2H3/b4-3-,10-9-

InChI Key

GXPDZHWFJLUFGY-RTAKVZRXSA-N

SMILES

CC=CC#CC#CC=CC(=O)OC

Isomeric SMILES

C/C=C\C#CC#C/C=C\C(=O)OC

Canonical SMILES

CC=CC#CC#CC=CC(=O)OC

Synonyms

(2Z,8Z)-matricaria acid methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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